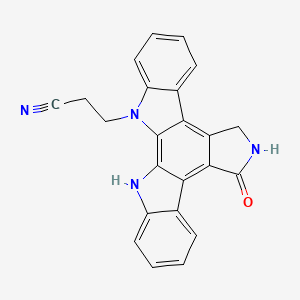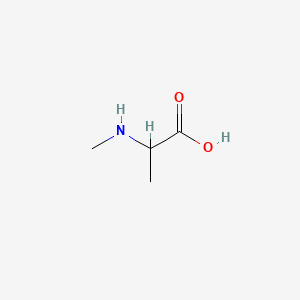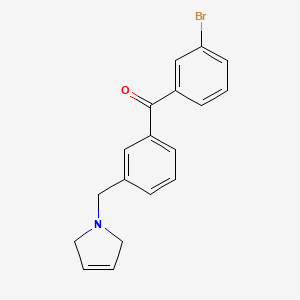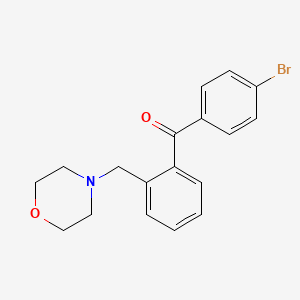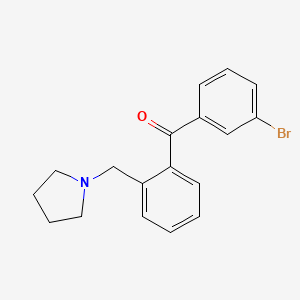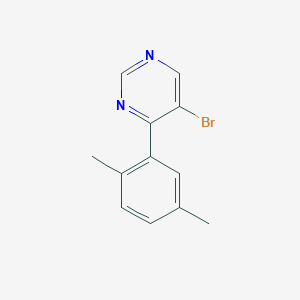
5-Bromo-4-(2,5-dimethylphenyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-4-(2,5-dimethylphenyl)pyrimidine is a chemical compound with the molecular formula C12H11BrN2 and a molecular weight of 263.13 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 5-position and a 2,5-dimethylphenyl group at the 4-position of the pyrimidine ring
Mechanism of Action
: 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine - Alfa Chemistry : Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation has been studied. 5-Bromopyrimidine undergoes direct metallation with lithuium diisopropylamide to yield 4-lithio-5-bromopyrimidine. : Chemsrc provides this compound (CAS#:941294-35-5) MSDS, density, melting point, boiling point, structure, formula, molecular weight etc. Articles of this compound are included as well. : 5-Bromo-4-(2,4-dimethylphenyl)pyrimidine; CAS Number: 941294-39-9; Linear Formula: C12H11BrN2; find Combi-Blocks, Inc.-COM448620622 MSDS, related peer-reviewed papers, technical documents, similar products & more at Sigma-Aldrich : This compound | CAS#:941294-35-5 | Chemsrc
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine typically involves the bromination of 4-(2,5-dimethylphenyl)pyrimidine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-(2,5-dimethylphenyl)pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Cross-Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium on carbon, are typically used along with ligands like triphenylphosphine.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 4-(2,5-dimethylphenyl)-5-aminopyrimidine or 4-(2,5-dimethylphenyl)-5-thiopyrimidine can be formed.
Coupling Products: Products include various biaryl or diaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
5-Bromo-4-(2,5-dimethylphenyl)pyrimidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,4-dichloropyrimidine: Another brominated pyrimidine with different substitution patterns, used in similar synthetic applications.
5-Bromopyrimidine: A simpler brominated pyrimidine, often used as a starting material for various chemical transformations.
Uniqueness
5-Bromo-4-(2,5-dimethylphenyl)pyrimidine is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .
Properties
IUPAC Name |
5-bromo-4-(2,5-dimethylphenyl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2/c1-8-3-4-9(2)10(5-8)12-11(13)6-14-7-15-12/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNDRTQHXUJLHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NC=NC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650025 |
Source


|
| Record name | 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
941294-35-5 |
Source


|
| Record name | 5-Bromo-4-(2,5-dimethylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



